Cas no 63261-45-0 ((1S,2S)-cyclopentane-1,2-diol)

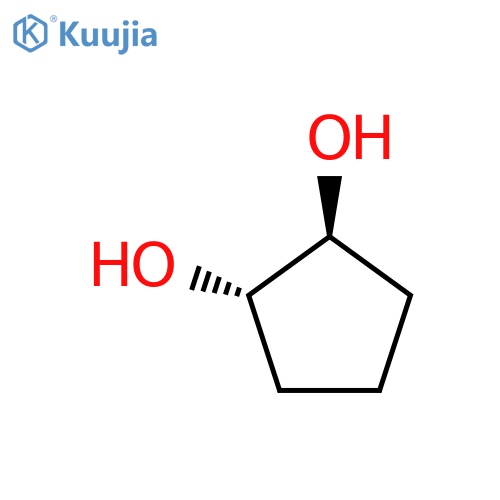

(1S,2S)-cyclopentane-1,2-diol structure

商品名:(1S,2S)-cyclopentane-1,2-diol

(1S,2S)-cyclopentane-1,2-diol 化学的及び物理的性質

名前と識別子

-

- (1s)-trans-1,2-cyclopentanediol

- (1S,2S)-(+)-trans-1,2-Cyclopentanediol

- (1S,2S)-(+)-1,2-cyclopentanediol

- (1S,2S)-(+)-cyclopentane-1,2-diol

- (1S,2S)-1,2-cyclopentanediol

- (1S,2S)-trans-1,2-Cyclopentanediol

- 29723_FLUKA

- 459267_ALDRICH

- AG-G-34388

- CTK5B8354

- SureCN594228

- trans-1,2-dihydroxy-cyclopentane

- trans-cyclopentane-1,2-diol

- (1S,2S)-cyclopentane-1,2-diol

- BCP25614

- EN300-254807

- SCHEMBL594228

- (1S,2S)-trans-1,2-Cyclopentanediol, purum, >=98.0% (sum of enantiomers, GC)

- W19719

- WS-01469

- VCVOSERVUCJNPR-WHFBIAKZSA-N

- MFCD00082581

- 63261-45-0

- (S,s)-cyclopentane-1,2-diol

- AKOS017344975

- NS00045769

- DTXSID90902463

- (1R,2R)-rel-trans-1,2-Cyclopentanediol

- CS-0058322

- (1R,2R)-1,2-Cyclopentanediol

-

- MDL: MFCD00082581

- インチ: InChI=1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m0/s1

- InChIKey: VCVOSERVUCJNPR-WHFBIAKZSA-N

- ほほえんだ: O[C@H]1CCC[C@@H]1O

計算された属性

- せいみつぶんしりょう: 102.06808g/mol

- ひょうめんでんか: 0

- XLogP3: -0.1

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 回転可能化学結合数: 0

- どういたいしつりょう: 102.06808g/mol

- 単一同位体質量: 102.06808g/mol

- 水素結合トポロジー分子極性表面積: 40.5Ų

- 重原子数: 7

- 複雑さ: 55.1

- 同位体原子数: 0

- 原子立体中心数の決定: 2

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: はくしょくけっしょう

- 密度みつど: 1.0042 (rough estimate)

- ゆうかいてん: 46-50 °C

- ふってん: 136 °C/21.5 mmHg(lit.)

- フラッシュポイント: 113 °C

- 屈折率: 1.4840 (estimate)

- PSA: 40.46

- ようかいせい: 使用できません

(1S,2S)-cyclopentane-1,2-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-254807-2.5g |

(1S,2S)-cyclopentane-1,2-diol |

63261-45-0 | 95% | 2.5g |

$1630.0 | 2024-06-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA1147-1G |

(1S,2S)-cyclopentane-1,2-diol |

63261-45-0 | 95% | 1g |

¥ 9,537.00 | 2023-03-15 | |

| Enamine | EN300-254807-0.05g |

(1S,2S)-cyclopentane-1,2-diol |

63261-45-0 | 95% | 0.05g |

$181.0 | 2024-06-19 | |

| Chemenu | CM539926-250mg |

(1S,2S)-Cyclopentane-1,2-diol |

63261-45-0 | 95%+ | 250mg |

$1589 | 2023-03-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA1147-500MG |

(1S,2S)-cyclopentane-1,2-diol |

63261-45-0 | 95% | 500MG |

¥ 6,362.00 | 2023-03-15 | |

| AstaTech | W19719-0.1/G |

(1S,2S)-CYCLOPENTANE-1,2-DIOL |

63261-45-0 | 95% | 0.1g |

$156 | 2023-09-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA1147-100MG |

(1S,2S)-cyclopentane-1,2-diol |

63261-45-0 | 95% | 100MG |

¥ 2,389.00 | 2023-03-15 | |

| Enamine | EN300-254807-0.1g |

(1S,2S)-cyclopentane-1,2-diol |

63261-45-0 | 95% | 0.1g |

$269.0 | 2024-06-19 | |

| Chemenu | CM539926-100mg |

(1S,2S)-Cyclopentane-1,2-diol |

63261-45-0 | 95%+ | 100mg |

$1059 | 2023-03-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA1147-250MG |

(1S,2S)-cyclopentane-1,2-diol |

63261-45-0 | 95% | 250MG |

¥ 3,814.00 | 2023-03-15 |

(1S,2S)-cyclopentane-1,2-diol 関連文献

-

1. Tetrabutylammonium bisulfate: a new effective catalyst for the hydrolysis of aziridines or epoxidesRen-Hua Fan,Xue-Long Hou Org. Biomol. Chem. 2003 1 1565

-

Elena Arceo,Peter Marsden,Robert G. Bergman,Jonathan A. Ellman Chem. Commun. 2009 3357

-

3. Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diolRaymond J. Abraham,Rodothea Koniotou,Fernando Sancassan trans-cyclopentane-12-diol. Raymond J. Abraham Rodothea Koniotou Fernando Sancassan J. Chem. Soc. Perkin Trans. 2 2002 2025

-

Teo Martin,Michela Salamone,Massimo Bietti Chem. Commun. 2019 55 5227

-

Malcolm P. Nicholls,Prem K. C. Paul Org. Biomol. Chem. 2004 2 1434

63261-45-0 ((1S,2S)-cyclopentane-1,2-diol) 関連製品

- 1119-86-4(1,2-Decanediol)

- 1119-87-5(Dodecane-1,2-diol)

- 108268-28-6(1,2-Cycloheptanediol,(1R,2R)-)

- 96-41-3(Cyclopentanol)

- 6920-22-5(1,2-Hexanediol)

- 1117-86-8(1,2-Octanediol)

- 71-36-3(1-Butanol)

- 5343-92-0(1,2-Pentanediol)

- 106-69-4(1,2,6-Hexanetriol)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:63261-45-0)(1S,2S)-cyclopentane-1,2-diol

清らかである:99%

はかる:1g

価格 ($):1293.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:63261-45-0)(1S,2S)-(+)-反-1,2-环戊二醇

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ